Talosalate

Descripción general

Descripción

Métodos De Preparación

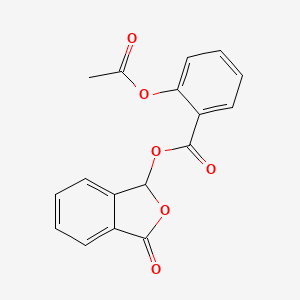

Rutas Sintéticas y Condiciones de Reacción: El talosalato se sintetiza mediante la reacción de 3-bromoftalida con ácido 2-hidroxibenzoico, previamente salificado con trietilamina en acetona en reflujo. Esta reacción produce 1,3-dihidro-3-oxo-1-isobenzofuranil 2-hidroxibenzoato, que luego se acetila con anhídrido acético utilizando ácido sulfúrico como catalizador .

Métodos de Producción Industrial: La producción industrial de talosalato implica la condensación de una sal orgánica de ácido 2-acetiloxi-benzoico con 3-bromoftalida . Este método garantiza la producción eficiente de talosalato a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones: El talosalato experimenta diversas reacciones químicas, incluyendo:

Oxidación: El talosalato puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: También puede experimentar reacciones de reducción, aunque estas son menos comunes.

Sustitución: El talosalato puede participar en reacciones de sustitución, particularmente con nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los alcoholes se utilizan comúnmente en reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que las reacciones de sustitución pueden producir diversos ésteres y amidas.

Aplicaciones Científicas De Investigación

El talosalato se ha estudiado ampliamente por sus aplicaciones en diversos campos:

Mecanismo De Acción

El talosalato ejerce sus efectos principalmente a través de la inhibición de la síntesis de prostaglandinas. Esta inhibición reduce la inflamación y el dolor bloqueando la enzima ciclooxigenasa, que es responsable de la producción de prostaglandinas . Además, los efectos antiinflamatorios del talosalato se deben a su capacidad para inhibir la liberación de mediadores inflamatorios .

Compuestos Similares:

Talniflumato: Otro éster ftalidílico con propiedades antiinflamatorias.

Talam-picilin: Conocido por sus efectos analgésicos.

Talmetacina: Utilizado por sus propiedades antiinflamatorias y analgésicas.

Singularidad del Talosalato: El talosalato destaca por su mecanismo de acción específico y su capacidad para inhibir la agregación plaquetaria sanguínea

Comparación Con Compuestos Similares

Talniflumate: Another phthalidyl ester with anti-inflammatory properties.

Talam-picilin: Known for its analgesic effects.

Talmetacin: Used for its anti-inflammatory and analgesic properties.

Uniqueness of Talosalate: this compound stands out due to its specific mechanism of action and its ability to inhibit blood platelet aggregation

Propiedades

IUPAC Name |

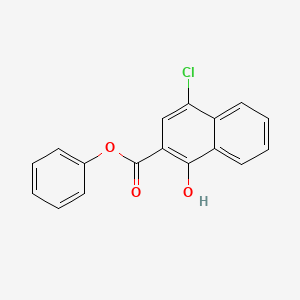

(3-oxo-1H-2-benzofuran-1-yl) 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-10(18)21-14-9-5-4-8-13(14)16(20)23-17-12-7-3-2-6-11(12)15(19)22-17/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCYQUDTKWHARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867253 | |

| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66898-60-0 | |

| Record name | Talosalate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066898600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALOSALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1356SD6O2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

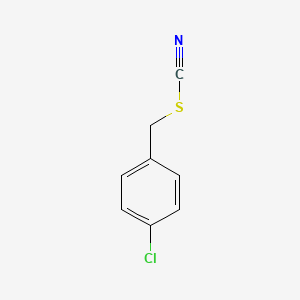

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described in the research paper "ArPNO-Catalyzed Acylative Dynamic Kinetic Resolution of 3-Hydroxyphthalides: Access to Enantioenriched Phthalidyl Esters"?

A1: This research paper details a novel method for synthesizing enantioenriched phthalidyl esters, a class of compounds to which Talosalate belongs. The method utilizes a chiral 4-aryl-pyridine-N-oxide nucleophilic organocatalyst and focuses on acylative dynamic kinetic resolution. [] This approach offers several advantages, including high yields (up to 97%) and excellent enantiomeric excess (up to 97% ee) at room temperature. [] The ability to synthesize enantiomerically pure this compound is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities and safety profiles.

Q2: What can you tell us about the mechanism of this novel synthesis method for this compound?

A2: The researchers propose an acyl transfer mechanism based on control experiments and density functional theory (DFT) calculations. [] While the specific details of the mechanism are not provided in the abstract, it likely involves the chiral ArPNO catalyst activating the starting materials and facilitating the enantioselective formation of the desired phthalidyl ester, this compound. Further investigation into the mechanistic aspects of this reaction could provide valuable insights for optimizing reaction conditions and designing even more efficient catalysts for the synthesis of this compound and related compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.